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Compound of Interest

Compound Name: Bivamelagon

Cat. No.: B12376734

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bivamelagon, an investigational oral
melanocortin-4 receptor (MC4R) agonist, with the approved injectable MC4R agonist,
setmelanotide. The focus is on the long-term safety and efficacy data for the treatment of
hypothalamic obesity, a rare and severe form of obesity resulting from damage to the
hypothalamus. This document summarizes available clinical trial data, outlines experimental
methodologies, and visualizes key pathways and processes to offer an objective assessment
for research and development professionals.

Efficacy and Safety Data: Bivamelagon vs.
Setmelanotide

The following tables summarize the available clinical trial data for Bivamelagon and
setmelanotide in patients with hypothalamic obesity. It is important to note that long-term data
for Bivamelagon is not yet available as the open-label extension study is ongoing. The data for
setmelanotide provides a benchmark for a clinically validated MC4R agonist in this patient
population.

Table 1: Efficacy Data
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Drug

Trial Phase

_ Primary Efficacy
Duration )
Endpoint

Key Results

Bivamelagon

Phase 2
(NCT06046443)

Change in Body
14 Weeks

(Double-Blind)

Mass Index
(BMI)

- 600mg cohort:
-9.3% BMI
reduction
(p=0.0004)[1][2]
[3] - 400mg
cohort: -7.7%
BMI reduction
(p=0.0002)[1][2] -
200mg cohort:
-2.7% BMI
reduction
(p=0.0180) -
Placebo: +2.2%
BMI increase -
Meaningful
reductions in
hunger scores
were also

observed

Setmelanotide

Phase 2
(NCT04725240)

>5% reduction in
BMI

16 Weeks

- 89% of patients
achieved the
primary endpoint
(p<0.0001) -
Mean BMI

reduction of 15%

Setmelanotide

Phase 2 (Long-
term extension of
NCT04725240)

1 Year Change in BMI

- Mean BMI
reduction of
approximately
26%

Setmelanotide

Phase 3
(TRANSCEND -
NCT05774756)

Mean percent
1 Year )
change in BMI

- Placebo-
adjusted BMI
reduction of
19.8%
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Table 2: Safety and Tolerability Data

) Common Adverse Serious Adverse

Drug Trial Phase

Events Events

- Diarrhea (mild) -

Nausea (mild) - Mild,

localized - One patient

) Phase 2 ] ) ] ]
Bivamelagon hyperpigmentation discontinued due to
(NCT06046443)

(reported in 4 patients, rectal bleeding
including one on

placebo)

- Nausea (61%) -
Vomiting (33%) - Skin
hyperpigmentation
(33%) - Diarrhea

(22%) - Injection site )
_ - No serious adverse
reactions - Headache ]
) events leading to
] - Depression and ) ) o
Setmelanotide Phase 2 & 3 o ] discontinuation in the
suicidal ideation have
Phase 2 long-term
been reported - ]
_ extension
Spontaneous penile

erections in males and
sexual adverse
reactions in females

have occurred

Experimental Protocols
Bivamelagon Phase 2 Trial (NCT06046443)

o Study Design: A randomized, placebo-controlled, double-blind, multicenter, international
Phase 2 trial to assess the efficacy and safety of Bivamelagon in patients with acquired
hypothalamic obesity. The trial included a 14-week double-blind portion followed by an open-
label extension for up to 52 weeks.
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Patient Population: 28 participants aged 12 years and older with a BMI >95th percentile (for
ages 12 to <18 years) or =30 kg/m 2 (for ages =18 years) and a diagnosis of acquired
hypothalamic obesity following a hypothalamic tumor, lesion, or injury.

Intervention: Patients were randomized (1:1:1:1) to receive a once-daily oral dose of
Bivamelagon at 200 mg, 400 mg, or 600 mg, or a placebo.

Primary Endpoint: The primary endpoint was the mean percent change in BMI from baseline
after 14 weeks of treatment.

Secondary Endpoints: Secondary endpoints included changes in hunger scores and quality
of life assessments.

Setmelanotide Hypothalamic Obesity Trials (Phase 2:
NCT04725240; Phase 3: NCT05774756)

Study Design: The Phase 2 trial was an open-label, multicenter study. The Phase 3
TRANSCEND trial is a double-blind, randomized, placebo-controlled study with a 2:1
randomization to setmelanotide or placebo for up to 60 weeks.

Patient Population: Eligible patients were aged 4 years and older (Phase 3) or 6 to 40 years
(Phase 2) with documented acquired hypothalamic obesity and a BMI =95th percentile for
their age and sex or =30 kg/m 2. Key exclusion criteria included significant weight loss in the
preceding months and recent bariatric surgery.

Intervention: Setmelanotide was administered as a once-daily subcutaneous injection, with
the dose titrated up to a maximum of 3.0 mg.

Primary Endpoint: The primary endpoint for the Phase 2 trial was the proportion of patients
with a reduction in BMI of at least 5% from baseline after 16 weeks. For the Phase 3 trial, the
primary endpoint is the mean percent change in BMI after 52 weeks of treatment compared
to placebo.

Key Secondary Endpoints (Phase 3): Key secondary endpoints include the proportion of
patients achieving =25% reduction in BMI (for adults) or =0.2-point reduction in BMI Z-score
(for pediatrics), and the mean change in the "most hunger" score.
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Mandatory Visualizations
Signaling Pathway of MC4R Agonists

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor that plays a critical role in
regulating energy homeostasis. Bivamelagon and setmelanotide are agonists of this receptor.
Upon binding of an agonist like a-melanocyte-stimulating hormone (a-MSH) or a therapeutic
agonist, the MC4R primarily couples to the Gas protein, activating adenylyl cyclase to increase
intracellular cyclic AMP (CAMP) levels. This signaling cascade, predominantly in the
hypothalamus, leads to reduced food intake and increased energy expenditure.
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Caption: MC4R signaling pathway activated by an agonist.

Clinical Trial Workflow for Bivamelagon in Hypothalamic
Obesity

The following diagram illustrates the general workflow of the Phase 2 clinical trial for
Bivamelagon in patients with acquired hypothalamic obesity.
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Caption: Bivamelagon Phase 2 clinical trial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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